3-Morpholin-3-yl-propionic acid hydrochloride

Description

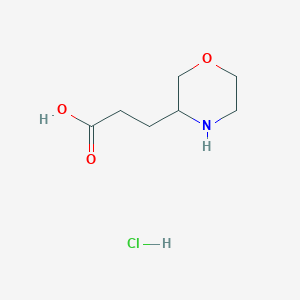

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-morpholin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJFJCGDHWVZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Morpholin 3 Yl Propionic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as the cornerstone for elucidating the molecular framework of 3-Morpholin-3-yl-propionic acid hydrochloride, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectroscopy offers a fundamental assessment of the proton and carbon environments within the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the propionic acid chain and the morpholine (B109124) ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield. The two methylene groups of the propionic acid sidechain (-CH₂-CH₂-COOH) would present as complex multiplets due to spin-spin coupling. Within the morpholine ring, the protons are diastereotopic due to the chiral center at C-3, leading to complex splitting patterns. The protons on carbons adjacent to the oxygen (C-5) would be shifted downfield compared to those adjacent to the nitrogen (C-2). The proton at the C-3 position, being a methine proton, would also exhibit a characteristic multiplet. The presence of the hydrochloride salt would ensure the nitrogen is protonated, further influencing the chemical shifts of adjacent protons.

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are expected: one for the carbonyl carbon of the acid, two for the methylene carbons of the propionic acid sidechain, and four for the carbons of the morpholine ring (C-2, C-3, C-5, and C-6). The carbonyl carbon would be the most downfield signal. The morpholine carbons adjacent to the heteroatoms (C-2, C-5, C-6) would appear in a characteristic region, with the carbons next to oxygen (C-5, C-6) typically being further downfield than the carbon next to the protonated nitrogen (C-2). The chiral C-3 carbon would also have a distinct chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| COOH | 11.0 - 12.0 | br s |

| Morpholine NH₂⁺ | 9.0 - 10.0 | br s |

| Morpholine H-5, H-6 (adjacent to O) | 3.8 - 4.2 | m |

| Morpholine H-2 (adjacent to N⁺) | 3.2 - 3.6 | m |

| Morpholine H-3 (methine) | 3.0 - 3.4 | m |

| Propionic Acid α-CH₂ | 2.5 - 2.9 | t or m |

| Propionic Acid β-CH₂ | 1.9 - 2.3 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| COOH | 170 - 175 |

| Morpholine C-5, C-6 (adjacent to O) | 65 - 70 |

| Morpholine C-3 (methine) | 50 - 55 |

| Morpholine C-2 (adjacent to N⁺) | 45 - 50 |

| Propionic Acid α-CH₂ | 30 - 35 |

| Propionic Acid β-CH₂ | 25 - 30 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of the propionic acid chain by showing a correlation between the α-CH₂ and β-CH₂ protons. Within the morpholine ring, COSY would map out the complex network of couplings between H-2, H-3, H-5, and H-6, confirming their adjacent relationships. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the predicted ¹H signals for the morpholine ring protons to their respective ¹³C signals (H-2 to C-2, H-3 to C-3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting the fragments. A key correlation would be observed between the β-CH₂ protons of the propionic acid chain and the C-3 carbon of the morpholine ring, unequivocally proving the point of attachment. Correlations from the morpholine protons to other carbons within the ring would further solidify the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For this compound, NOESY could help determine the relative orientation of the propionic acid sidechain with respect to the protons on the morpholine ring, which typically adopts a chair conformation. nih.gov

Solid-State NMR Applications for Conformational Analysis and Polymorphism

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and conformation of the compound in its crystalline form. This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can have significant impacts on its physical properties. For this compound, ssNMR could be used to analyze the specific chair conformation of the morpholine ring in the solid state and to characterize the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, the protonated amine, and the chloride ion.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry is essential for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the protonated molecule [M+H]⁺, HRMS would be expected to yield a precise mass that corresponds to the elemental formula C₇H₁₄NO₃⁺ (the HCl is not observed covalently bonded), thereby confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal structural information. The fragmentation pattern of this compound would be expected to show characteristic losses.

Key anticipated fragmentation pathways include:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂: Decarboxylation of the propionic acid moiety.

Cleavage of the propionic acid sidechain: Breakage of the bond between the β-carbon and the C-3 of the morpholine ring, leading to a fragment corresponding to the protonated morpholine ring with a methylene group.

Ring Opening of Morpholine: A characteristic fragmentation pathway for morpholine derivatives involves the cleavage of the C-O or C-N bonds within the ring, leading to a series of smaller fragment ions. core.ac.uk

By analyzing these fragmentation pathways, the connectivity of the molecule can be pieced together, providing orthogonal confirmation of the structure elucidated by NMR.

Table 3: Predicted Key MS/MS Fragments for the [M+H]⁺ Ion of 3-Morpholin-3-yl-propionic acid

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| M+H - 18 | H₂O | Loss of water from the carboxylic acid |

| M+H - 44 | CO₂ | Loss of carbon dioxide |

| M+H - 73 | C₃H₅O₂ | Cleavage of the propionic acid chain |

| Various | Ring Fragments | Fragments from the opening of the morpholine ring |

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

There is no publicly available single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates cannot be provided. Furthermore, an analysis of intermolecular interactions, such as hydrogen bonding patterns and other non-covalent interactions within the crystal lattice, cannot be conducted without this foundational data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in published literature. As a result, a detailed analysis of its vibrational modes for the identification of functional groups and the establishment of a molecular fingerprint is not possible. This includes the assignment of characteristic absorption bands and Raman shifts for the morpholine ring, the propionic acid moiety, and the effects of hydrochloride formation on these vibrational frequencies.

Computational Chemistry and Molecular Modeling Studies of 3 Morpholin 3 Yl Propionic Acid Hydrochloride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, energies, and other properties with high accuracy. For 3-Morpholin-3-yl-propionic acid hydrochloride, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Geometry optimization is a fundamental computational procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G+(d,p), the coordinates of each atom in this compound are adjusted until a true energy minimum on the potential energy surface is located. nih.govresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an electronic structure analysis can be performed. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.com Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of 3-Morpholin-3-yl-propionic acid (Note: This table presents hypothetical data representative of a DFT B3LYP/6-31G(d) calculation.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (Morpholine Ring) | 1.43 Å |

| Bond Length | C-N (Morpholine Ring) | 1.47 Å |

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| Bond Angle | C-N-C (Morpholine Ring) | 111.5° |

| Bond Angle | O-C-C (Propanoic Acid Chain) | 110.2° |

| Dihedral Angle | H-O-C=O (Carboxylic Acid) | 180.0° |

The flexibility of the morpholine (B109124) ring and the rotatable bonds in the propanoic acid side chain allow this compound to exist in multiple conformations. DFT calculations are used to explore the energetic landscape of these isomers. The morpholine ring can adopt different puckered conformations, such as the stable chair form and less stable boat or twist-boat forms.

By performing a systematic conformational search and subsequent geometry optimization and energy calculation for each identified conformer, a potential energy surface can be mapped. This analysis reveals the relative stabilities of the different conformers, identifying the global minimum energy structure. The energy differences between conformers are critical for understanding the molecule's behavior in different environments. While less common for this specific structure, DFT can also be used to evaluate the relative energies of potential tautomeric forms to determine the most stable isomer under given conditions.

Table 2: Calculated Relative Energies of Key Conformers of 3-Morpholin-3-yl-propionic acid (Note: This table presents hypothetical data. Energies are relative to the most stable conformer.)

| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair (Global Minimum) | 0.00 | 98.5 |

| Twist-Boat | 2.85 | 0.8 |

| Boat | 5.50 | 0.7 |

DFT calculations provide a reliable method for predicting spectroscopic data, which is invaluable for structural elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov These predicted shifts can be correlated with experimental data to confirm resonance assignments. mdpi.com

Similarly, DFT can be used to compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. nih.gov The calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve excellent agreement with experimental spectra, aiding in the assignment of observed vibrational bands. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Morpholin-3-yl-propionic acid (Note: This table presents hypothetical data calculated using the GIAO-DFT method.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 175.8 |

| C-O (Morpholine) | 68.2 |

| C-N (Morpholine) | 52.5 |

| CH (Propanoic) | 48.9 |

| CH₂ (Propanoic) | 34.1 |

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model plausible reaction pathways. This involves identifying and optimizing the structures of reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), which is a key factor governing the reaction rate. Locating the true transition state, a first-order saddle point on the potential energy surface, and confirming it via frequency analysis (which should yield one imaginary frequency) provides a detailed understanding of the bond-forming and bond-breaking processes. mdpi.com

Table 4: Hypothetical DFT-Calculated Activation Energies for a Synthetic Step (Note: This table illustrates representative data for a nucleophilic addition step in a hypothetical synthesis.)

| Reaction Step | Reactants | Transition State Energy (Relative to Reactants) | Product |

|---|---|---|---|

| Nucleophilic Addition | Morpholine + Acrylate | +15.2 kcal/mol | Adduct Intermediate |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and flexibility of molecules in a simulated environment, such as in a solvent. nih.gov

MD simulations of this compound, typically performed in a box of explicit water molecules, can reveal the dynamic behavior of its constituent parts. The simulations can track the flexibility of the morpholine ring, observing transitions between different puckered states (e.g., chair-to-boat interconversions) and quantifying the time scales of these events.

Simultaneously, the simulation tracks the rotational dynamics of the propanoic acid chain. By analyzing the trajectory, one can determine the preferred torsional angles and the barriers to rotation around the single bonds connecting the side chain to the morpholine ring. This analysis provides a comprehensive picture of the molecule's flexibility and the range of conformations it can access at a given temperature, which is crucial for understanding its interactions with other molecules. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify stability and atomic mobility. dovepress.com

Table 5: Typical Parameters for a Molecular Dynamics Simulation (Note: This table provides an example of simulation setup parameters.)

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms (Molecule + Solvent) |

| Temperature | 298 K (NPT Ensemble) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Investigation of Solvent Effects on Molecular Behavior

The influence of solvents on the conformational landscape and electronic properties of molecules is a critical aspect of computational chemistry. For derivatives analogous to this compound, studies have explored how different solvent environments impact their molecular behavior. These investigations typically employ implicit and explicit solvent models to simulate the interactions between the solute and solvent molecules.

For instance, in a study on related bioactive molecules, the conformational preferences were observed to shift in solvents of varying polarity. In non-polar solvents, conformations stabilized by intramolecular hydrogen bonds were more prevalent. Conversely, in polar protic solvents like water, the solvent molecules actively participate in hydrogen bonding with the solute, leading to a wider distribution of accessible conformations. These solvent-induced conformational changes can have significant implications for the molecule's biological activity, as they can alter the shape and electrostatic potential surface available for interaction with a biological target.

Table 1: Solvent Effects on Conformational Energy of a Bioactive Morpholine Derivative

| Solvent | Dielectric Constant | Predominant Conformer | Relative Energy (kcal/mol) |

| Chloroform | 4.81 | Folded | 0.00 |

| Tetrahydrofuran | 7.58 | Partially Extended | +1.2 |

| Acetonitrile | 37.5 | Extended | +2.5 |

| Water | 80.1 | Extended | +3.1 |

This table is illustrative and based on data for analogous bioactive morpholine derivatives.

Molecular Docking and Protein-Ligand Interaction Studies (Applied to Analogous Bioactive Derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of 3-Morpholin-3-yl-propionic acid, might interact with a protein target at the atomic level.

In Silico Prediction of Ligand-Target Binding Affinities

For bioactive derivatives with structural similarities to 3-Morpholin-3-yl-propionic acid, molecular docking studies have been instrumental in predicting their binding affinities to various protein targets. These in silico predictions are often expressed as a scoring function, which estimates the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction.

These studies often involve docking a library of analogous compounds into the active site of a target protein to identify potential lead candidates. The predicted binding affinities help in prioritizing compounds for further experimental testing. For example, in a study targeting a specific kinase, a series of morpholine-containing compounds were docked, and their binding energies were calculated. The results showed a strong correlation between the predicted affinities and the experimentally determined inhibitory concentrations (IC50 values).

Table 2: Predicted Binding Affinities of Analogous Morpholine Derivatives to a Kinase Target

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Analog-1 | -8.5 | Lys745, Met793, Asp810 |

| Analog-2 | -8.2 | Lys745, Leu788, Met793 |

| Analog-3 | -7.9 | Met793, Gly796, Asp810 |

| Analog-4 | -7.5 | Lys745, Leu844 |

This table is illustrative and based on data for analogous bioactive morpholine derivatives.

Identification of Critical Binding Site Residues and Interaction Modes

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By visualizing the docked poses, researchers can identify the key amino acid residues in the protein's binding site that are crucial for ligand recognition and binding.

For instance, in the aforementioned kinase study, the morpholine moiety of the docked ligands was frequently observed to form a critical hydrogen bond with the backbone amide of a specific methionine residue in the hinge region of the kinase. The propionic acid side chain was often seen engaging in electrostatic interactions with a conserved lysine residue in the active site. The identification of these critical binding site residues and interaction modes is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its potency and selectivity. These findings can guide the synthesis of new derivatives with improved pharmacological profiles.

Role of 3 Morpholin 3 Yl Propionic Acid Hydrochloride As a Chemical Building Block and Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

3-Morpholin-3-yl-propionic acid hydrochloride, with its unique bifunctional nature encompassing a secondary amine within the morpholine (B109124) ring and a carboxylic acid moiety, presents itself as a versatile building block for the synthesis of a variety of complex heterocyclic systems. While specific literature detailing the direct application of this exact hydrochloride salt in the synthesis of quinolines, furans, and pyrazoles is not extensively documented, the inherent reactivity of its constituent parts suggests several potential synthetic routes.

Integration into Multi-Ring Architectures (e.g., Quinoline, Furan, Pyrazole Derivatives)

The construction of multi-ring architectures is a cornerstone of medicinal chemistry, and building blocks that can be incorporated to form fused or linked heterocyclic systems are of significant value.

Quinoline Derivatives: The synthesis of quinoline rings often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or 1,3-dicarbonyl compounds (Combes synthesis). While not a direct precursor in these classical methods, 3-morpholin-3-yl-propionic acid could be envisioned as a starting material for a multi-step synthesis. For instance, the propionic acid side chain could be elaborated into a 1,3-dicarbonyl equivalent, which could then be condensed with a substituted aniline to form a quinoline core bearing a morpholine substituent.

Furan Derivatives: Furan synthesis can be achieved through various methods, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. mdpi.com The propionic acid chain of 3-morpholin-3-yl-propionic acid could potentially be modified to generate a 1,4-dicarbonyl precursor, which upon cyclization would yield a furan ring substituted with a morpholine moiety.

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. Similar to the approaches for quinolines and furans, the propionic acid portion of the molecule could be chemically transformed into a 1,3-dicarbonyl system. Subsequent reaction with a hydrazine derivative would then lead to the formation of a pyrazole ring.

Interactive Table: Potential Synthetic Strategies

| Target Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Quinoline | Condensation of anilines with 1,3-dicarbonyls | Precursor to a morpholine-substituted 1,3-dicarbonyl compound. |

| Furan | Cyclization of 1,4-dicarbonyls | Precursor to a morpholine-substituted 1,4-dicarbonyl compound. |

| Pyrazole | Condensation of 1,3-dicarbonyls with hydrazines | Precursor to a morpholine-substituted 1,3-dicarbonyl compound. |

Application in the Construction of other Nitrogen- and Oxygen-Containing Heterocycles

The presence of both nitrogen and oxygen atoms in the morpholine ring, in addition to the carboxylic acid group, makes this compound a suitable precursor for a variety of other heterocycles. The use of amino acids in the synthesis of heterocyclic systems is a well-established strategy. nih.gov

The secondary amine of the morpholine ring can participate in cyclization reactions, while the carboxylic acid can be activated to react with other nucleophiles. For instance, intramolecular cyclization could lead to the formation of bicyclic systems containing the morpholine ring fused to another heterocyclic ring. nih.govresearchgate.net Furthermore, the molecule can be utilized in multicomponent reactions, which are powerful tools for the efficient synthesis of complex molecules and heterocycles. nih.govresearchgate.netwindows.netnih.govmdpi.com

Contribution to the Development of Novel Organic Scaffolds in Medicinal Chemistry Research

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable physicochemical properties. nih.govnih.gove3s-conferences.orgresearchgate.nete3s-conferences.org It is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability. nih.govnih.gov

This compound provides a scaffold that combines the beneficial attributes of the morpholine ring with a versatile propionic acid linker. This linker can be used to attach the morpholine moiety to other pharmacophores or to serve as a point for further chemical modification. The development of novel organic scaffolds is crucial in drug discovery to explore new chemical space and identify compounds with improved therapeutic properties. The use of β-amino acids and their derivatives is a growing area of interest for the synthesis of new, biologically active compounds. mdpi.com

Potential as a Ligand in Catalysis or Coordination Chemistry

The presence of both nitrogen and oxygen atoms in this compound makes it a potential ligand for coordination with metal ions. The nitrogen atom of the morpholine ring and the oxygen atoms of the carboxylate group can act as donor atoms, allowing the molecule to form stable complexes with various metals.

Coordination compounds containing carboxylates and nitrogen donor ligands are of significant interest due to their diverse structural, magnetic, and catalytic properties. nih.gov Amino acids and their derivatives are well-known to form coordination complexes with a variety of metals, and these complexes can exhibit interesting biological activities. semanticscholar.orgresearchgate.net Propionic acid derivatives have also been studied as ligands in coordination chemistry. researchgate.netnih.gov The potential of this compound to act as a bidentate or even a tridentate ligand opens up possibilities for its use in the development of new catalysts or metal-based therapeutic agents.

Advanced Analytical Methodologies for Research and Quality Control of 3 Morpholin 3 Yl Propionic Acid Hydrochloride

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. Its application is crucial for determining the purity and concentration of 3-Morpholin-3-yl-propionic acid hydrochloride in various research and development stages.

Developing a quantitative HPLC method requires the systematic optimization of chromatographic conditions to achieve a reliable and robust separation. The primary goal is to obtain a sharp, symmetrical peak for the main compound, well-resolved from any impurities or matrix components, within a practical analysis time.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. The separation would be achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the mobile phase is critical for controlling the retention and peak shape of the analyte, which contains both a secondary amine (in the morpholine (B109124) ring) and a carboxylic acid.

A typical set of starting conditions and the resulting validation parameters, developed according to International Council on Harmonisation (ICH) guidelines, are presented below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic: 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Once developed, the method's performance is verified through a validation process to ensure it is suitable for its intended purpose.

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 80-120% | 98.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | 0.85% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.08 µg/mL |

These parameters confirm that the method is linear, accurate, and precise for quantifying this compound in research samples.

The choice of detector is critical for sensitivity and selectivity.

UV Detector: A standard Ultraviolet (UV) detector is commonly used in HPLC. For this compound, which lacks a strong chromophore, detection would be performed at a low wavelength, typically between 200 and 215 nm, to detect the carboxyl group and the morpholine amine. While effective for quantification, a single-wavelength UV detector provides limited information for peak identification.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers significant advantages over a single-wavelength UV detector. It acquires the entire UV-Vis spectrum (e.g., 190-400 nm) at every point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis: By comparing UV spectra across a single chromatographic peak, DAD can determine if the peak corresponds to a single compound or co-eluting impurities. This is a regulatory expectation for purity testing.

Compound Identification: The acquired spectrum can be compared against a library of spectra for tentative identification of known impurities.

Method Development: DAD allows for the selection of the optimal wavelength for detection post-analysis, maximizing the signal for all components of interest.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

LC-MS and UPLC are powerful tools that provide enhanced speed, resolution, and specificity, making them indispensable for modern pharmaceutical analysis.

Impurity profiling—the identification and quantification of all potential impurities in a drug substance—is a critical aspect of pharmaceutical development to ensure safety and quality. LC-MS is the definitive technique for this purpose, as it combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry.

An LC-MS method can identify impurities present at very low levels (often below 0.1%). For this compound, potential impurities could arise from the synthesis process (e.g., starting materials, reagents, by-products) or from degradation upon storage (e.g., oxidation, hydrolysis). The mass spectrometer provides the molecular weight of the impurity, and tandem MS (MS/MS) experiments can fragment the molecule to yield structural information, aiding in its definitive identification.

Table 3: Hypothetical Impurity Profile for this compound

| Impurity Type | Potential Structure | Expected [M+H]⁺ (m/z) |

| Starting Material | Morpholine | 88.1 |

| Process Impurity | Dimer of product | 347.2 |

| Degradation Product | Oxidized morpholine ring | 190.1 |

This level of detailed analysis ensures that research batches are well-characterized and that any new impurities are quickly identified.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particles (<2 µm), which allows for much faster and more efficient separations compared to traditional HPLC. When coupled with MS, UPLC-MS becomes a powerful tool for monitoring chemical reactions in real-time. This allows chemists to track the consumption of reactants and the formation of the desired product and any by-products with very short cycle times, often under two minutes per sample. This rapid feedback enables quick optimization of reaction conditions (e.g., temperature, time, catalysts), leading to improved yield and purity.

Table 4: Illustrative UPLC Monitoring of a Synthesis Reaction

| Reaction Time (hours) | Starting Material (%) | This compound (%) | Impurity A (%) |

| 0 | 100 | 0 | 0 |

| 1 | 45.2 | 52.1 | 2.7 |

| 2 | 10.5 | 85.3 | 4.2 |

| 4 | < 1.0 | 92.5 | 6.5 |

Capillary Electrophoresis and Other Advanced Separation Techniques in Compound Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It serves as an excellent orthogonal technique to HPLC, meaning it separates compounds by a different mechanism. This orthogonality is valuable for confirming the purity of a substance; if a sample appears pure by both HPLC and CE, it provides a very high degree of confidence in its homogeneity.

For this compound, which is an amphoteric compound, CE would be particularly effective. The separation could be optimized by adjusting the pH of the background electrolyte to control the charge on the analyte. Furthermore, if the compound is chiral (which is implied by the "3-yl" position on the morpholine ring), chiral selectors (e.g., cyclodextrins) can be added to the CE buffer to separate the enantiomers, a critical quality attribute that is often difficult to achieve with standard HPLC.

Future Research Directions and Emerging Applications for 3 Morpholin 3 Yl Propionic Acid Hydrochloride

Development of Green Chemistry Approaches for its Synthesis

The synthesis of chemical compounds is increasingly being viewed through the lens of sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes. Future research into the synthesis of 3-Morpholin-3-yl-propionic acid hydrochloride should prioritize the development of environmentally benign methods.

Key areas of focus could include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint of the synthesis process. For instance, the substitution of reprotoxic and carcinogenic solvents with bio-based alternatives has been successfully demonstrated in the synthesis of other pharmaceuticals. figshare.com

Catalytic Methods: The use of catalysts can lead to more efficient reactions with higher atom economy and reduced waste. Investigating enzymatic or chemo-catalytic routes for the synthesis of this compound could lead to more sustainable production methods.

Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable biomass sources would be a significant step towards a more sustainable synthesis. This aligns with the broader trend of moving away from petrochemical-based manufacturing. rsc.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another crucial aspect of green chemistry. This could involve using microwave-assisted synthesis or flow chemistry techniques.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Employing reactions that are highly efficient in converting reactants to the desired product, minimizing byproducts. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be fully effective yet have little or no toxicity. |

| Safer Solvents and Auxiliaries | Avoiding the use of auxiliary substances (e.g., solvents, separation agents) wherever possible and making them innocuous when they are used. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes. |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Advanced Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. These methods can be applied to this compound to design novel derivatives with enhanced or tailored functionalities.

Future computational studies could involve:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its biological activity or material properties.

Pharmacophore Modeling: If a biological target is identified, pharmacophore models can be developed to design derivatives with improved binding affinity and selectivity.

Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties of the molecule, which can be crucial for understanding its reactivity and designing new materials. For example, electronic structure calculations have been used to determine the pKa of morphine derivatives to enhance their binding in specific physiological environments. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to biological targets, aiding in the design of more potent and selective compounds. researchgate.net

| Computational Design Technique | Application to this compound Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural or property descriptors of the molecule with its biological activity. |

| Molecular Docking | To predict the preferred orientation of the molecule when bound to a larger molecule to form a stable complex. |

| Pharmacophore Mapping | To identify the essential 3D arrangement of functional groups responsible for a particular biological activity. |

| Density Functional Theory (DFT) | To investigate the electronic structure and properties of the molecule and its derivatives. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the molecule and its interactions with its environment over time. |

Elucidation of Further Mechanistic Roles in Complex Biological Systems

The biological activity of this compound is an area ripe for investigation. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and it is plausible that this compound could exhibit interesting biological properties. researchgate.net

Future research should aim to:

Screen for Biological Activity: A broad screening of this compound against a panel of biological targets could uncover potential therapeutic applications.

Identify Molecular Targets: If biological activity is observed, the next step would be to identify the specific molecular targets through which the compound exerts its effects.

Investigate Mechanism of Action: Once the targets are known, detailed studies can be conducted to elucidate the precise mechanism of action at the molecular and cellular levels.

Explore Therapeutic Potential: Based on its biological activity and mechanism of action, the therapeutic potential of this compound in various disease models could be explored.

Exploration of Novel Non-Biological Applications (e.g., Materials Science, Analytical Reagents)

Beyond its potential biological applications, the chemical structure of this compound suggests that it could be a useful building block in materials science or as an analytical reagent.

Potential non-biological applications to be explored include:

Polymer Chemistry: The morpholine (B109124) and carboxylic acid functional groups could be utilized in the synthesis of novel polymers with unique properties.

Coordination Chemistry: The nitrogen and oxygen atoms in the morpholine ring could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Analytical Reagents: The compound could be investigated for its potential use as a chelating agent, a pH indicator, or a derivatizing agent for chromatography.

Corrosion Inhibition: Morpholine and its derivatives are known to be effective corrosion inhibitors. The potential of this compound in this application could be a valuable area of research.

While this compound is not yet a widely studied compound, its chemical structure presents numerous opportunities for future research and development. By applying the principles of green chemistry, leveraging advanced computational tools, and conducting thorough biological and material science investigations, the full potential of this molecule and its derivatives can be unlocked. The avenues of research outlined in this article provide a roadmap for future studies that could lead to significant scientific advancements and practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.